Bis(4-methoxybenzyl)amine
Overview
Description
Bis(4-methoxybenzyl)amine is an aromatic amine . It acts as a reagent for the synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors . It is also used in the preparation of (heteroarylamino)triazolamines as antiviral agents useful in the treatment of HCV infection .
Synthesis Analysis
Bis(4-methoxybenzyl)amine can be synthesized from readily available and inexpensive starting material 2,6-dichloro-4-methylnicotinic acid . The synthesis involves a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective SNAr amination .Molecular Structure Analysis
The molecular formula of Bis(4-methoxybenzyl)amine is C16H19NO2 . The IUPAC name is 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine . The InChI is InChI=1S/C16H19NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3 .Chemical Reactions Analysis
Bis(4-methoxybenzyl)amine acts as a reagent in the synthesis of various compounds. For instance, it is used in the synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors . It is also used in the preparation of (heteroarylamino)triazolamines as antiviral agents useful in the treatment of HCV infection .Physical And Chemical Properties Analysis
Bis(4-methoxybenzyl)amine has a molecular weight of 257.33 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 384.4±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.3±3.0 kJ/mol . The flash point is 160.9±13.2 °C .Scientific Research Applications
Photopolymerization Reactivity
Bis(4-methoxybenzyl)amine derivatives have been utilized in the photopolymerization of various compounds. A study by Catel et al. (2016) highlights the use of Bis(4-methoxybenzoyl)diethylgermane (BMDG) in the photopolymerization of vinylcyclopropanes, showing higher reactivity compared to conventional systems and yielding dental composites with good mechanical properties and low shrinkage (Catel et al., 2016).
Catalytic Oxidation
Vanadium complexes of bis(phenolate) ligands, including derivatives of Bis(4-methoxybenzyl)amine, have been synthesized and evaluated for their catalytic activity in oxidative C-C bond cleavage and the aerobic oxidation of lignin model compounds, as explored by Zhang et al. (2012) (Zhang et al., 2012).
Polymerization Catalyst
Amine bis(phenolate) titanium catalysts, including derivatives of Bis(4-methoxybenzyl)amine, have been studied for living polymerization and block copolymerization of alpha-olefins, as reported by Tshuva et al. (2001). This research demonstrates the catalyst's ability to produce high molecular weight polyolefins in a living fashion at room temperature (Tshuva et al., 2001).
Supramolecular Chemistry
The development of oligo(p-benzamide)s using Bis(4-methoxybenzyl)amine derivatives has been explored for creating supramolecular structures. König et al. (2007) developed an automated synthesis protocol for oligo(p-benzamide)s on a solid support, demonstrating potential applications in the field of supramolecular chemistry (König et al., 2007).
DNA Interactions
Moloney et al. (2001) investigated the synthesis of DNA bis-intercalating agents using N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine and similar compounds derived from 4-methoxybenzylamine, highlighting the potential applications of these compounds in DNA interactions (Moloney et al., 2001).
Material Science
Bis(4-methoxybenzyl)amine derivatives have been used in the synthesis of nano-structured materials, as demonstrated by Veranitisagul et al. (2011) in their study on the recovery of nano-structured ceria from Ce(III)-Benzoxazine Dimer Complexes via thermal decomposition (Veranitisagul et al., 2011).
Safety And Hazards
Bis(4-methoxybenzyl)amine is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKPDEWGANZHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351948 | |
Record name | Bis(4-methoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxybenzyl)amine | |
CAS RN |
17061-62-0 | |
Record name | Bis(4-methoxybenzyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17061-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-methoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis[(4-methoxyphenyl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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